2,2',3,4,5-Pentabromodiphenyl ether
Description
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVWYUWOUOQCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879902 | |
| Record name | BDE-86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-53-1 | |
| Record name | 2,2',3,4,5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5P678S44C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromination Methods
2.1 Direct Bromination of Diphenyl Ether
- The classical approach involves electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
- Reaction conditions are carefully controlled (temperature, solvent, bromine equivalents) to achieve pentabromination at the desired positions.
- Solvents such as chloroform or carbon tetrachloride are commonly used to dissolve diphenyl ether and bromine.
- Stepwise addition of bromine can help control the degree of bromination and regioselectivity.
2.2 Bromination of Lower Brominated Diphenyl Ethers
- Starting from tri- or tetrabromodiphenyl ethers, further bromination can be performed to introduce bromine atoms at specific positions.
- This method allows better control over substitution patterns by using partially brominated intermediates.
- For example, 2,2',4,5-tetrabromodiphenyl ether can be selectively brominated at the 3-position to yield 2,2',3,4,5-pentabromodiphenyl ether.
Purification and Characterization
- After bromination, the reaction mixture contains a complex mixture of polybrominated diphenyl ethers.
- Purification is typically achieved by chromatographic techniques such as column chromatography on silica gel impregnated with sulfuric acid to remove impurities.
- Solvent systems like dichloromethane and hexane are used to elute the desired compound.
- The purified compound is then characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the substitution pattern and purity.
Research Findings and Data
While detailed synthetic protocols specifically for this compound are limited in publicly available literature, studies on related congeners provide insights into preparation strategies:
| Parameter | Details |
|---|---|
| Bromination reagent | Bromine (Br2), often with Fe or FeBr3 catalyst |
| Solvents | Chloroform, carbon tetrachloride, dichloromethane, hexane |
| Reaction temperature | Typically 0–50°C to control regioselectivity |
| Purification method | Column chromatography on sulfuric acid–impregnated silica gel |
| Analytical techniques | GC-MS for confirmation of bromination pattern and purity |
| Intermediate compounds | Lower brominated diphenyl ethers (e.g., tetrabromodiphenyl ethers) used for selective bromination |
Analytical Considerations in Preparation
- The presence of phenolic impurities due to ether bond cleavage has been observed in related PBDE synthesis, requiring separation by partitioning with potassium hydroxide solutions and subsequent methylation using diazomethane for GC-MS analysis.
- Such purification steps ensure that the final pentabrominated product is free from phenolic by-products and other brominated congeners.
Summary of Preparation Methodology
| Step | Description |
|---|---|
| 1. Starting material | Diphenyl ether or partially brominated diphenyl ethers |
| 2. Bromination | Controlled addition of bromine with catalyst at low temperature |
| 3. Reaction monitoring | Sampling and analysis by GC-MS to track bromination progress |
| 4. Work-up | Quenching excess bromine, extraction with organic solvents |
| 5. Purification | Chromatography on acid-impregnated silica gel to isolate pure pentabromodiphenyl ether |
| 6. Final characterization | GC-MS and possibly NMR to confirm substitution pattern and purity |
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms under reductive conditions.
Substitution: The replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Debromination: Common reagents include zinc dust or sodium borohydride in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms under appropriate conditions.
Major Products
Debromination: Produces less brominated diphenyl ethers.
Oxidation: Yields hydroxylated or carbonyl-containing diphenyl ethers.
Substitution: Results in the formation of substituted diphenyl ethers with various functional groups.
Scientific Research Applications
Industrial Applications
-
Flame Retardant in Materials
- Textiles : Used in upholstery and other textiles to reduce fire risks.
- Electronics : Incorporated in printed circuit boards and various electronic devices to enhance fire resistance.
- Furniture : Commonly added to flexible polyurethane foams found in furniture to prevent ignition.
-
Construction Materials
- Utilized in insulation materials and coatings to improve fire safety standards in buildings.
Toxicological Studies
Extensive research has been conducted on the biological effects of 2,2',3,4,5-Pentabromodiphenyl ether. Studies have focused on its potential neurotoxic effects and endocrine disruption.
- Neurobehavioral Studies : Research indicates that exposure during critical developmental periods can lead to neurobehavioral derangements in animal models. For example, a study highlighted the uptake and retention of BDE-99 in mice, showing significant behavioral changes associated with exposure .
- Reproductive Toxicity : Investigations have shown that BDE-99 may reduce reproductive behavior and testosterone levels in male birds, indicating potential risks to wildlife populations .
Environmental Impact Assessments
Research has also been directed towards understanding the environmental persistence and bioaccumulation of this compound. Its stability in various environmental conditions raises concerns about long-term ecological effects.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves bromination of diphenyl ether using bromine or a bromine-containing compound under controlled conditions. The process is characterized by:
- Reagents : Bromine is commonly employed as the brominating agent.
- Catalysts : Ferric chloride or aluminum chloride may be used to facilitate the reaction.
- Conditions : The reaction is conducted under specific temperature and solvent conditions (e.g., carbon tetrachloride) to ensure selective bromination .
Comparative Analysis of Related Compounds
| Compound Name | Chemical Formula | Bromination Pattern | Unique Features |
|---|---|---|---|
| 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Four bromine atoms | Less persistent than pentabrominated compounds |
| Hexabromodiphenyl ether | C₁₂H₆Br₆O | Six bromine atoms | More toxic and persistent than pentabrominated ethers |
The unique arrangement of bromine atoms in this compound contributes to its specific toxicological profile and environmental behavior compared to other related compounds.
Regulatory Considerations
Due to health concerns associated with brominated flame retardants like BDE-99, regulatory measures have been implemented worldwide to limit their use. These regulations stem from findings that link exposure to adverse health effects and environmental persistence.
Mechanism of Action
The mechanism of action of 2,2’,3,4,5-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Endocrine Disruption: Interferes with hormone signaling pathways, particularly thyroid hormones.
Neurotoxicity: Affects the development and function of the nervous system, potentially leading to behavioral and cognitive impairments.
Molecular Targets: Binds to hormone receptors and enzymes involved in hormone metabolism, disrupting their normal function
Comparison with Similar Compounds
Neurotoxicity
- BDE-99 : Neonatal exposure in mice (0.8–12 mg/kg) causes permanent hyperactivity, impaired learning, and memory deficits, with benchmark doses (BMDL₁₀) as low as 0.31 mg/kg for behavioral changes .
- BDE-47 : Similar neurotoxic effects but at lower doses (0.7 mg/kg), suggesting higher potency per unit mass .
- BDE-209: Limited neurotoxicity in studies, but degradation products (e.g., BDE-99) may contribute indirectly .
Endocrine Disruption
- Thyroid Effects: BDE-99 reduces serum thyroxine (T4) in rats by up to 50% via UDP-glucuronosyltransferase induction . Hydroxylated metabolites (e.g., 6-OH-BDE-99) inhibit thyroid deiodinases more potently than parent compounds .
- Reproductive Toxicity: BDE-99 exposure delays puberty in female rats and feminizes male behavior (e.g., increased sweet preference) at 1–10 mg/kg . Comparatively, tetrabromobisphenol-A (TBBPA) shows weaker estrogenicity but similar thyroid disruption .
Carcinogenicity and Chronic Effects
- BDE-99: Limited evidence of carcinogenicity, but hepatotoxicity (e.g., enzyme induction) occurs at 1 mg/kg/day .
- PCB Comparisons : BDE-99’s developmental toxicity parallels PCB effects, though mechanisms differ (e.g., PBDEs alter calcium signaling vs. PCB aryl hydrocarbon receptor activation) .
Metabolic Pathways
BDE-99 undergoes three primary metabolic routes in mammals:
Ether Bond Cleavage: Produces 2,4,5-tribromophenol, a thyroid-disrupting metabolite .
Hydroxylation : Forms para-OH-PBDEs (e.g., 4′-OH-BDE-101), which mimic T4 structure and inhibit deiodinases .
Debromination/Hydroxylation : Generates lower-brominated OH-PBDEs with enhanced neurotoxicity .
In contrast, BDE-47 metabolizes to 5-OH-BDE-47, which exhibits stronger estrogenic activity than BDE-99 derivatives .
Regulatory and Risk Assessment
- Bans and Restrictions : The EU banned pentaBDE (including BDE-99) in 2004, while the U.S. phased it out by 2013 . California’s 2003 ban targeted penta- and octaBDEs .
- Risk Margins: Estimated human intakes (0.05 µg/day) are 10⁶× lower than BDE-99’s LOAEL (1 mg/kg/day), but data gaps in carcinogenicity and developmental effects warrant caution .
Biological Activity
2,2',3,4,5-Pentabromodiphenyl ether , commonly known as penta-BDE , is a brominated flame retardant primarily used in polyurethane foams. Its widespread application has raised concerns regarding its biological activity and environmental impact. This article explores the biological effects of penta-BDE, focusing on its toxicity, bioaccumulation potential, and the implications for wildlife and human health.
Penta-BDE is characterized by its chemical structure, which includes five bromine atoms attached to two phenyl rings. This configuration enhances its flame-retardant properties but also contributes to its persistence in the environment. Historically, penta-BDE was used extensively in various consumer products, particularly in flexible polyurethane foams for furniture and electronics.
Toxicity Studies
Numerous studies have investigated the toxicological effects of penta-BDE on various organisms. Key findings include:
- Reproductive and Developmental Toxicity : Research has indicated that exposure to penta-BDE can lead to reproductive toxicity and neurodevelopmental issues in mammals. For instance, neonatal exposure in mice resulted in significant behavioral changes and alterations in thyroid hormone levels .
- Liver Toxicity : Animal studies have reported liver degeneration associated with penta-BDE exposure. In vitro studies demonstrated that penta-BDE affects liver enzymes and can induce hepatotoxicity .
Bioaccumulation Potential
Penta-BDE is recognized for its ability to bioaccumulate in living organisms. It has been detected in various wildlife species, including polar bears, which are at the top of the Arctic food chain. A study highlighted that polar bears exhibit significant levels of penta-BDE in their liver tissues, indicating substantial environmental exposure and bioaccumulation .
Polar Bear Study
A notable study focused on polar bears from northern Canada revealed that these animals could metabolize penta-BDE into hydroxylated metabolites through hepatic microsomal enzymes. The cytochrome P450 enzyme CYP2B was identified as a major contributor to this metabolic process, suggesting a pathway for potential toxicity linked to these metabolites .
Human Exposure
Human biomonitoring studies have shown increasing concentrations of penta-BDE in breast milk over the decades, raising concerns about its impact on human health, particularly during critical developmental periods .
Environmental Impact
Penta-BDE has been classified as a persistent organic pollutant (POP) due to its stability and tendency to accumulate in the environment. Its release from manufacturing processes and consumer products poses risks not only to wildlife but also to human populations through the food chain.
Risk Assessment
A comprehensive risk assessment conducted by environmental agencies concluded that penta-BDE poses risks through secondary poisoning effects in both aquatic and terrestrial food chains. The assessment emphasized the need for risk reduction strategies to mitigate its environmental impact .
Data Summary Table
Q & A
Q. What are the established toxicological thresholds for 2,2',3,4,5-Pentabromodiphenyl ether in animal models, and how are they determined?
The lowest-observed-adverse-effect level (LOAEL) for PBDEs, including BDE-99, is 1 mg/kg/day, primarily based on hepatotoxicity, thyroid disruption, and behavioral deficits in mice . Experimental designs often use oral exposure during critical developmental windows (e.g., postnatal day 10 in mice) to assess neurodevelopmental outcomes. The U.S. EPA’s Integrated Risk Information System (IRIS) derives reference doses (RfD) by applying uncertainty factors to LOAELs, though current RfDs for BDE-99 remain provisional due to data gaps in chronic toxicity .
Q. Why is BDE-99 a primary focus in PBDE research compared to other congeners?
BDE-99 is a major component of commercial pentaBDE mixtures and is highly persistent in environmental matrices. It dominates indoor dust and biota samples, particularly in regions with historical use of pentaBDE formulations . Toxicokinetic studies show its bioaccumulation potential and affinity for lipid-rich tissues, making it a priority for human health risk assessments .
Q. What methodologies are recommended for detecting BDE-99 in environmental and biological samples?
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard. Sample preparation involves silica gel/sulfuric acid cleanup to remove interferents like cholestene, which can suppress ionization of BDE-99 . For biological matrices, protocols include lipid extraction, fractionation, and congener-specific quantification using isotope dilution .
Q. How are experimental exposure models designed to mimic human developmental toxicity?
Neonatal murine models are widely used, with single oral doses (e.g., 8–12 mg/kg) administered during the brain growth spurt (postnatal days 3–10). This window corresponds to heightened susceptibility to neurodevelopmental disruptions, such as altered spontaneous behavior and cholinergic system deficits .
Q. What is the regulatory status of BDE-99 under international frameworks?
BDE-99 is classified as a "new POP" under the Stockholm Convention, requiring inventory controls and phase-out plans. However, exemptions exist for recycling materials containing historical PBDEs .
Advanced Research Questions
Q. What proteomic approaches have identified molecular targets of neonatal BDE-99 exposure?
A 2D fluorescence difference gel electrophoresis (2D-DIGE) study in neonatal mice revealed altered protein levels in the striatum (40 spots) and hippocampus (56 spots). Key proteins include:
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-ToF-MS) confirmed identities, linking BDE-99 to disruptions in energy metabolism and protein kinase C signaling .
Q. How do computational models predict environmental degradation pathways of BDE-99?
Density functional theory (DFT) studies show BDE-99 undergoes debromination via hydrogen radical attack, forming tetrabrominated congeners (e.g., BDE-47) and polybrominated dibenzofurans (PBDFs) under pyrolysis. Hydroxylation by hydroxyl radicals generates para-substituted metabolites (e.g., 4-HO-BDE-99), which exhibit thyroxine-like activity .
Q. What metabolic pathways explain BDE-99’s endocrine-disrupting effects?
In vivo murine studies identified three pathways:
- Ether bond cleavage : Releases 2,4,5-tribromophenol, a thyroid hormone antagonist .
- Hydroxylation : Forms 4-HO-BDE-99, a structural analog of thyroxine (T4) .
- Debromination/hydroxylation : Yields lower-brominated metabolites with enhanced bioactivity .
Q. How does neonatal exposure timing influence neurobehavioral outcomes in animal models?
Critical windows for neurotoxicity were identified in mice exposed to BDE-99 on postnatal days 3–10, coinciding with peak synaptogenesis. Exposure after day 19 showed no persistent effects, emphasizing the importance of developmental stage in experimental design .
Q. What data gaps limit comprehensive risk assessment of BDE-99?
Key gaps include:
- Carcinogenicity : No human or long-term animal data .
- Transgenerational effects : Limited studies on epigenetic or multi-generational impacts .
- Mixture toxicity : Interactions with other PBDEs or POPs are poorly characterized .
Methodological Recommendations
- Benchmark Dose (BMD) Modeling : Use fractional behavioral response metrics (e.g., locomotion/rearing) to derive BMD lower bounds (e.g., 0.31 mg/kg for total activity) .
- Epidemiological Meta-Analysis : Pool data on prenatal BDE-99 levels and birth outcomes (e.g., birth weight, neurodevelopment) while adjusting for co-exposures to other PBDEs .
- In Silico Toxicology : Apply quantum mechanical calculations to predict reaction pathways and metabolite toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
